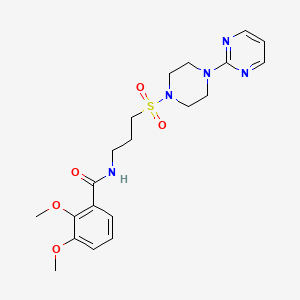![molecular formula C18H25N3O5 B2409971 N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-isopropyloxalamide CAS No. 896333-94-1](/img/structure/B2409971.png)
N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-isopropyloxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties were synthesized via a Pd-catalyzed C-N cross-coupling .
Molecular Structure Analysis
While the exact molecular structure of “N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-isopropyloxalamide” is not available, similar compounds have been characterized using various spectroscopic techniques such as HRMS, 1H-, 13C-NMR, and MicroED .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the synthesis of organoselenium compounds incorporating a benzo[d][1,3]dioxole subunit has been reported .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the drug-likeness, bioavailability, and other molecular properties of certain compounds have been predicted using in silico tools .
科学的研究の応用
Novel Benzamide Derivatives for Medicinal Use
The development of novel (2-morpholinylmethyl)benzamide derivatives, which share structural similarities with N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-isopropyloxalamide, highlights their significance in medicinal chemistry. These compounds are investigated for their potential as medicines, particularly in conditions involving decreased gastric emptying, indicating their therapeutic relevance (Liang-Jie Zhang, 2009).
Block Copolymer Synthesis and Applications
Research into block copolymerization of tertiary amine methacrylate comonomers, including morpholinoethyl methacrylate (MEMA), has revealed applications in creating novel cationic diblock copolymers. These polymers exhibit reversible pH-, salt-, and temperature-induced micellization in aqueous media, suggesting their use in drug delivery systems and materials science (V. Bütün, S. Armes, N. Billingham, 2001).
Organic Light-Emitting Device (OLED) Applications
Derivatives similar to the compound of interest have been explored for their photophysical characteristics, leading to applications in OLED technology. Compounds with specific structural features, such as aromatic amine donors and 1,8-naphthalimide acceptor subunits, have been designed and synthesized, showing promising results as standard-red light-emitting materials for OLEDs (Shuai Luo et al., 2015).
Directing Group in Chemical Synthesis
The benzoxazole moiety, a component related to the structural framework of this compound, has been identified as a removable activating and directing group in the alkylation of C(sp3)-H bonds adjacent to nitrogen in secondary amines. This discovery opens avenues for regioselective chemical synthesis and functional group transformations (G. Lahm, T. Opatz, 2014).
Antioxidant Activity of Morpholine Derivatives
Morpholine derivatives, closely related to the compound of interest, have been synthesized and analyzed for their in vitro potential antioxidant capacities. These studies suggest the significance of morpholine-based compounds in developing therapeutic agents with antioxidant properties (Özlem Gürsoy Kol et al., 2016).
作用機序
Target of Action
The primary targets of this compound are microtubules and their component protein, tubulin . Microtubules play a crucial role in cell division, and they are a leading target for anticancer agents .
Mode of Action
This compound interacts with its targets by modulating microtubule assembly. It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction causes mitotic blockade and induces cell apoptosis .
Biochemical Pathways
The compound affects the pathways related to cell division and apoptosis. By interacting with microtubules and tubulin, it disrupts the normal cell division process, leading to cell cycle arrest . This disruption triggers the apoptosis pathway, leading to programmed cell death .
Result of Action
The compound’s action results in cell cycle arrest at the S phase and the induction of apoptosis in cancer cells . This leads to a reduction in the proliferation of cancer cells, exhibiting good selectivity between cancer cells and normal cells .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N'-propan-2-yloxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O5/c1-12(2)20-18(23)17(22)19-10-14(21-5-7-24-8-6-21)13-3-4-15-16(9-13)26-11-25-15/h3-4,9,12,14H,5-8,10-11H2,1-2H3,(H,19,22)(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMUSTKCUFYJEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NCC(C1=CC2=C(C=C1)OCO2)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-7-hydroxy-8-methyl-2H-chromen-2-one](/img/structure/B2409892.png)


![N-[[3-(3,5-Dimethylpyrazol-1-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2409897.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2409899.png)
![6-(3,4-dimethylphenyl)-2-(3-fluorobenzyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2409900.png)

![N-(2-fluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
![2,5-dichloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2409904.png)

![ethyl 4-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2409906.png)

